molecular formula C16H12O7 B13409018 3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone

3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone

Cat. No.: B13409018
M. Wt: 316.26 g/mol
InChI Key: KQBHOMRPRBEQFF-UHFFFAOYSA-N
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Description

3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone is a naturally occurring phenolic compound belonging to the chromone family. Chromones are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties . This compound is found in various plants and fungi and has been the subject of extensive research due to its potential health benefits and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone typically involves the use of starting materials such as cinnamoyl-CoA and malonyl-CoA . The key steps in the synthetic route include:

    Condensation Reaction: The initial step involves the condensation of cinnamoyl-CoA with malonyl-CoA to form a polyketide intermediate.

    Cyclization: The polyketide intermediate undergoes cyclization to form the chromone core structure.

    Hydroxylation and Methoxylation: The chromone core is further hydroxylated and methoxylated at specific positions to yield the final compound.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms. These microorganisms are capable of producing the compound through fermentation processes, which are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The hydroxyl and methoxy groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of various chromone derivatives with potential pharmaceutical applications.

    Biology: It is studied for its antioxidant and antimicrobial properties, which can be applied in the development of natural preservatives and antimicrobial agents.

    Medicine: The compound has shown promise in the treatment of cancer, inflammation, and neurological disorders due to its bioactive properties.

    Industry: It is used in the formulation of cosmetics and nutraceuticals due to its health-promoting effects.

Mechanism of Action

The mechanism of action of 3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

3,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-13-4-7(2-3-9(13)17)16-15(21)14(20)8-5-10(18)11(19)6-12(8)23-16/h2-6,17-19,21H,1H3

InChI Key

KQBHOMRPRBEQFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O

Origin of Product

United States

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